N~2~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE
Overview
Description
N~2~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a triazole ring, a naphthalenesulfonamide group, and a chlorofluorobenzyl moiety, making it a subject of study in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Chlorofluorobenzyl Group: The chlorofluorobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the triazole intermediate.
Attachment of the Naphthalenesulfonamide Group: The final step involves the sulfonation of the naphthalene ring followed by the coupling of the sulfonamide group to the triazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N~2~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The chlorofluorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium azide, thiols, amines.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Azides, thiols, substituted amines.
Scientific Research Applications
N~2~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of N2-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or biochemical effect.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]acetamide
- N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
- N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-4-sulfonamide
Uniqueness
N~2~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE stands out due to its unique combination of a triazole ring and a naphthalenesulfonamide group. This structural uniqueness imparts specific chemical and biological properties that are not observed in the similar compounds listed above. For instance, the presence of the naphthalenesulfonamide group may enhance the compound’s ability to interact with certain biological targets, making it a valuable tool in medicinal chemistry and drug discovery.
Properties
IUPAC Name |
N-[1-[(2-chloro-4-fluorophenyl)methyl]-1,2,4-triazol-3-yl]naphthalene-2-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN4O2S/c20-18-10-16(21)7-5-15(18)11-25-12-22-19(23-25)24-28(26,27)17-8-6-13-3-1-2-4-14(13)9-17/h1-10,12H,11H2,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYTXVIXVIBPDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=NN(C=N3)CC4=C(C=C(C=C4)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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